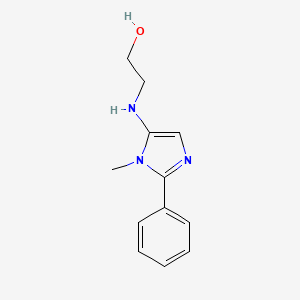
2-((1-Methyl-2-phenyl-1H-imidazol-5-yl)amino)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-Methyl-2-phenyl-1H-imidazol-5-yl)amino)ethanol is a compound that belongs to the class of organic compounds known as imidazoles. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a phenyl group and a methyl group attached to the imidazole ring, along with an ethanolamine side chain. Imidazoles are known for their diverse biological activities and are used in various pharmaceutical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Methyl-2-phenyl-1H-imidazol-5-yl)amino)ethanol typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles.
Substitution Reactions: The phenyl and methyl groups are introduced through substitution reactions.
Attachment of the Ethanolamine Side Chain: The ethanolamine side chain is introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often use automated systems to control reaction conditions precisely, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-((1-Methyl-2-phenyl-1H-imidazol-5-yl)amino)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Imidazole N-oxides
Reduction: Dihydroimidazole derivatives
Substitution: Various substituted imidazole derivatives
Scientific Research Applications
2-((1-Methyl-2-phenyl-1H-imidazol-5-yl)amino)ethanol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-((1-Methyl-2-phenyl-1H-imidazol-5-yl)amino)ethanol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1-Methyl-2-phenyl-1H-imidazole: Lacks the ethanolamine side chain but shares the imidazole core structure.
2-Phenyl-1H-imidazole: Similar structure but without the methyl group.
1-Methyl-2-(2-hydroxyethyl)-1H-imidazole: Similar structure but lacks the phenyl group.
Uniqueness
2-((1-Methyl-2-phenyl-1H-imidazol-5-yl)amino)ethanol is unique due to the presence of both the phenyl and methyl groups on the imidazole ring, along with the ethanolamine side chain. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications.
Biological Activity
The compound 2-((1-Methyl-2-phenyl-1H-imidazol-5-yl)amino)ethanol is a derivative of imidazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features an imidazole ring, which is crucial for its biological interactions.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of imidazole derivatives. For instance, compounds similar to this compound have shown significant antibacterial effects against various strains. The Minimum Inhibitory Concentration (MIC) values for related compounds range from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli , indicating strong antibacterial potential .
Table 1: Antimicrobial Activity of Imidazole Derivatives
| Compound | Target Organism | MIC (mg/mL) |
|---|---|---|
| Compound A | S. aureus | 0.0039 |
| Compound B | E. coli | 0.025 |
| Compound C | Bacillus mycoides | 0.0048 |
| Compound D | Candida albicans | 0.039 |
Antifungal Activity
In addition to antibacterial properties, imidazole derivatives exhibit antifungal activity. For example, some compounds have demonstrated effectiveness against Candida albicans with MIC values ranging from 16.69 to 78.23 µM . This suggests that the compound may also be valuable in treating fungal infections.
Antioxidant Activity
Imidazole derivatives have been studied for their antioxidant properties, which are vital in combating oxidative stress-related diseases. Research indicates that certain derivatives can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .
Study on Antimicrobial Efficacy
A study conducted by Alpan et al. (2021) evaluated the antimicrobial efficacy of several imidazole derivatives, including those structurally similar to this compound. The findings revealed that these compounds exhibited promising activity against both Gram-positive and Gram-negative bacteria, with notable efficacy against resistant strains .
In Vivo Studies
In vivo studies have also been conducted to assess the therapeutic potential of imidazole derivatives in animal models. For instance, a study demonstrated that a related compound significantly reduced bacterial load in infected mice models, supporting its potential use as an antimicrobial agent .
Properties
Molecular Formula |
C12H15N3O |
|---|---|
Molecular Weight |
217.27 g/mol |
IUPAC Name |
2-[(3-methyl-2-phenylimidazol-4-yl)amino]ethanol |
InChI |
InChI=1S/C12H15N3O/c1-15-11(13-7-8-16)9-14-12(15)10-5-3-2-4-6-10/h2-6,9,13,16H,7-8H2,1H3 |
InChI Key |
CZFBDWOAHFHREL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN=C1C2=CC=CC=C2)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















